7-(Bromomethyl)-1H-indazole hydrobromide chemical structure and properties
7-(Bromomethyl)-1H-indazole hydrobromide chemical structure and properties
An in-depth technical analysis of 7-(Bromomethyl)-1H-indazole hydrobromide, focusing on its structural dynamics, synthetic methodologies, and critical role in modern pharmaceutical development.
Executive Summary
In the landscape of medicinal chemistry, the indazole scaffold is a privileged pharmacophore, frequently utilized as a bioisostere for catechol and indole rings in the design of targeted therapeutics[1]. 7-(Bromomethyl)-1H-indazole hydrobromide (CAS: 1956306-65-2) represents a highly specialized, bifunctional building block[2]. It provides a reactive benzylic electrophile coupled with a versatile indazole core, enabling the rapid synthesis of complex kinase inhibitors and receptor antagonists. This guide dissects the physicochemical properties, mechanistic synthesis, and application protocols of this critical intermediate, providing a self-validating framework for researchers and process chemists.
Physicochemical Profiling & Structural Dynamics
The utility of 7-(Bromomethyl)-1H-indazole hydrobromide stems from its specific structural formulation. The free base form of 7-(bromomethyl)-1H-indazole (CAS: 1934906-06-5) contains both a highly electrophilic bromomethyl group and a nucleophilic pyrazole-like nitrogen (N1/N2)[3]. If left as a free base, the molecule is prone to rapid intermolecular self-alkylation, leading to oligomerization and degradation.
By isolating the compound as a hydrobromide salt , the indazole nitrogens are protonated. This drastically reduces their nucleophilicity, effectively "locking" the molecule in a stable state for long-term storage and controlled synthetic deployment[4].
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | 7-(Bromomethyl)-1H-indazole hydrobromide |
| CAS Registry Number | 1956306-65-2[2][5] |
| Molecular Formula | C8H8Br2N2 (C8H7BrN2 · HBr)[2] |
| Molecular Weight | 291.97 g/mol [6] |
| Free Base CAS | 1934906-06-5[3] |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Reactivity Profile | Highly reactive benzylic electrophile (S_N2 substrate) |
Synthetic Pathways & Mechanistic Insights
The commercial and laboratory-scale synthesis of 7-(Bromomethyl)-1H-indazole hydrobromide relies on the regioselective functionalization of 7-methyl-1H-indazole via a Wohl-Ziegler radical bromination[4][7].
Causality in Reagent Selection: N-Bromosuccinimide (NBS) is utilized alongside a radical initiator such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide[8]. The use of NBS is critical; it maintains a very low, steady-state concentration of molecular bromine ( Br2 ) in the reaction mixture. This low concentration kinetically favors the abstraction of the benzylic hydrogen and subsequent radical bromination at the 7-methyl position, rather than electrophilic aromatic substitution on the electron-rich indazole ring[8].
Synthesis workflow highlighting the critical salt formation step to prevent self-alkylation.
Pharmacological Utility: Indazoles as Bioisosteres
In drug discovery, the indazole moiety is frequently employed as a bioisostere for catechol. Catechol-containing compounds often suffer from poor metabolic stability due to rapid phase II metabolism (e.g., by COMT) and oxidation to reactive quinones. Replacing a catechol with an indazole preserves the necessary hydrogen-bonding interactions required for target binding while drastically improving the pharmacokinetic profile[1].
7-(Bromomethyl)-1H-indazole hydrobromide is specifically used to append this stable indazole pharmacophore onto larger molecular scaffolds. This strategy has been highly successful in the development of Protein Tyrosine Kinase (PTK) inhibitors targeting Epidermal Growth Factor Receptor (EGFR) and c-Abl kinases[1][9]. By acting as a competitive inhibitor at the ATP-binding pocket of these kinases, indazole derivatives effectively shut down downstream mitogenic signaling pathways (like MAPK and PI3K), leading to growth arrest in neoplastic cells[1].
Mechanism of action for indazole-based kinase inhibitors targeting the ATP binding pocket.
Validated Experimental Protocol: S_N2 Alkylation Workflow
To utilize 7-(Bromomethyl)-1H-indazole hydrobromide effectively, the stable salt must be neutralized in situ to allow the S_N2 reaction to proceed with an exogenous nucleophile (e.g., a primary or secondary amine), while avoiding the self-alkylation trap.
Objective: Synthesize an N-(1H-indazol-7-ylmethyl)amine derivative.
Materials:
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7-(Bromomethyl)-1H-indazole hydrobromide (1.0 equiv)
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Target Amine Nucleophile (1.2 equiv)
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N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
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Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
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Preparation of the Nucleophile: Dissolve the target amine (1.2 equiv) in anhydrous DMF (0.2 M concentration) under an inert atmosphere (Nitrogen or Argon).
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Base Addition (Causality Check): Add DIPEA (3.0 equiv) to the solution. Rationale: DIPEA is a non-nucleophilic base. It is required in excess to neutralize the hydrobromide salt of the indazole reagent and to scavenge the HBr generated during the subsequent alkylation step, preventing the protonation of the nucleophilic amine.
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Controlled Electrophile Addition: Cool the reaction mixture to 0 °C. Add 7-(Bromomethyl)-1H-indazole hydrobromide (1.0 equiv) portion-wise over 15 minutes. Rationale: Keeping the temperature low and adding the electrophile slowly minimizes the local concentration of the free-based indazole, suppressing its tendency to self-alkylate and favoring the intermolecular reaction with the more abundant amine nucleophile.
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Reaction Propagation: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
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Validation Checkpoint (In-Process): Monitor the reaction via LC-MS or TLC. Look for the disappearance of the bromomethyl starting material (mass shift from 211 [free base] to the expected product mass).
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Quenching and Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography (Silica gel, typically a Dichloromethane/Methanol gradient) to isolate the pure alkylated indazole derivative.
References
-
Chemsrc. "1956306-65-2_7-(Bromomethyl)-1H-indazole hydrobromideCAS号". Chemsrc. Available at:[Link]
- Google Patents. "US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds". Google Patents.
-
ACS Publications. "Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent". The Journal of Organic Chemistry. Available at:[Link]
- Google Patents. "US10669246B2 - Benzothiazol compounds and methods using the same for treating neurodegenerative disorders". Google Patents.
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